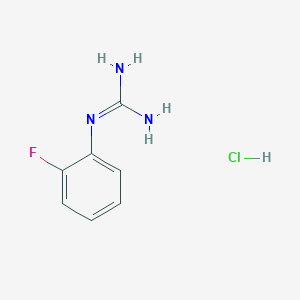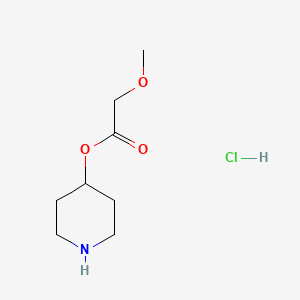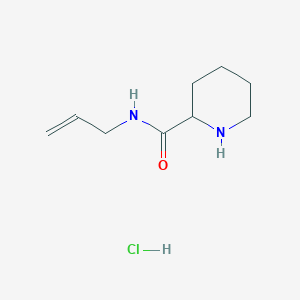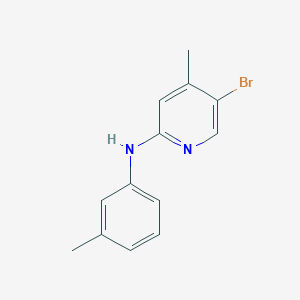![molecular formula C12H18BrNO B1443374 2-[(4-Bromo-bencil)-isopropil-amino]-etanol CAS No. 867333-39-9](/img/structure/B1443374.png)
2-[(4-Bromo-bencil)-isopropil-amino]-etanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromobenzyl group, the isopropyl group, and the aminoethanol group . The exact synthesis process would depend on the desired final structure and the starting materials available.Molecular Structure Analysis
The molecular structure of “2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol” would be determined by the arrangement of its constituent groups. The bromobenzyl group would likely be attached to the aminoethanol group via the nitrogen atom . The isopropyl group would be attached to the nitrogen atom as well .Chemical Reactions Analysis
The chemical reactions involving “2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol” would depend on the conditions and the reactants present . The bromine atom in the bromobenzyl group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol” would be determined by its molecular structure . These could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .Aplicaciones Científicas De Investigación
Reacciones en la Posición Bencílica
El compuesto contiene una posición bencílica, que es un átomo de carbono adyacente a un anillo de benceno . Esta posición es conocida por ser reactiva y puede sufrir diversas reacciones, como la bromación por radicales libres, la sustitución nucleofílica y la oxidación .
Oxidaciones y Reducciones Bencílicas
Los hidrógenos bencílicos de los sustituyentes alquílicos en un anillo de benceno se activan hacia el ataque de radicales libres . Este compuesto podría potencialmente utilizarse en la investigación de este tipo de reacciones .
Síntesis de Fenoles Sustituidos
Los 2-yodofenoles sustituidos con grupos hidroxilo protegidos son intermediarios clave para introducir grupos voluminosos en catalizadores de éter bis(fenolato) C2-simétricos . Este compuesto podría potencialmente utilizarse en la síntesis de este tipo de catalizadores .
Protección de Cetonas y Aldehídos
El bromuro de 2-bromobencilo es un reactivo que se utiliza para proteger cetonas y aldehídos en sus estados de oxidación alcohólica menos reactivos . Este compuesto, debido a su similitud estructural, podría potencialmente utilizarse de forma similar .
Componente de Acoplamiento en Diversas Reacciones
El bromuro de 2-bromobencilo también se utiliza como componente de acoplamiento en diversas reacciones . Este compuesto podría potencialmente utilizarse en tipos similares de reacciones .
Preparación de una Biblioteca de Biarilo Sustituido con Aminometilo
El bromuro de 4-bromobencilo se utilizó para preparar una biblioteca de biarilo sustituido con aminometilo de 20 miembros . Este compuesto podría potencialmente utilizarse en la síntesis de bibliotecas similares .
Mecanismo De Acción
Target of Action
The primary targets of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol are likely to be proteins or enzymes that interact with the benzylic position of the molecule . The benzylic position is a specific location on a benzene ring where a carbon is bonded to both the ring and another group . This position is often involved in reactions due to its unique chemical properties .
Mode of Action
2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol interacts with its targets through a series of chemical reactions. One key reaction involves the bromine atom at the benzylic position. In this reaction, a free radical mechanism is initiated, where the bromine atom is removed, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The resulting molecule can then undergo further reactions .
Biochemical Pathways
The biochemical pathways affected by 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol are likely related to the functions of the target proteins or enzymes. These pathways could involve the transfer of the bromine atom or the formation of succinimide . The downstream effects of these reactions could include changes in the activity of the target proteins or enzymes, potentially altering cellular processes .
Pharmacokinetics
The ethanol group could be involved in metabolic reactions, potentially affecting the compound’s metabolism and excretion .
Result of Action
The molecular and cellular effects of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol’s action would depend on the specific targets and pathways it affects. For instance, if the compound targets an enzyme involved in a critical cellular process, its action could result in changes in that process. This could potentially lead to observable effects at the cellular level .
Action Environment
The action, efficacy, and stability of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s reactivity. Similarly, the presence of other molecules could influence the compound’s stability or its interactions with its targets .
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-10(2)14(7-8-15)9-11-3-5-12(13)6-4-11/h3-6,10,15H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDWDJDPQOQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211175 | |
| Record name | 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867333-39-9 | |
| Record name | 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867333-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1443292.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1443293.png)








![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)
